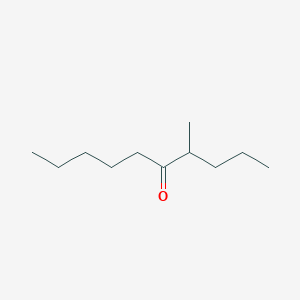

4-Methyl-5-decanone

Description

Contextual Background of Branched Ketones in Organic Chemistry

Ketones represent a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. wikipedia.orgbritannica.com This functional group's polarity, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates much of the reactivity of ketones. britannica.com Branched ketones are a sub-class of these molecules where the carbon chain is not linear. This branching can significantly influence the molecule's physical and chemical properties, including its boiling point, solubility, and reactivity, primarily due to steric hindrance and electronic effects.

In organic synthesis, ketones are valuable intermediates for a wide array of chemical transformations. britannica.com They can be prepared through various methods, including the oxidation of secondary alcohols. lumenlearning.com Conversely, they can undergo nucleophilic addition reactions and reductions to form a variety of other functional groups. Branched ketones, in particular, are integral components of many natural products, contributing to their distinct biological activities and sensory properties. Their synthesis and reactions are a cornerstone of modern organic chemistry, with applications ranging from the production of polymers and pharmaceuticals to the creation of flavors and fragrances. wikipedia.org

Significance and Research Gaps Pertaining to 4-Methyl-5-decanone

This compound, a branched ketone with the molecular formula C11H22O, has emerged as a compound of significant interest, primarily within the field of chemical ecology. uni.lu Its principal significance lies in its identification as a component of the aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees. The discovery of this compound's role as a semiochemical has paved the way for the development of pheromone-based traps for monitoring and controlling this invasive species.

Despite its established importance as a pheromone, a comprehensive understanding of this compound's broader chemical profile reveals notable research gaps. While its synthesis has been explored in the context of producing pheromone lures, there is a lack of extensive studies on alternative synthetic methodologies, detailed spectroscopic characterization, and exploration of its potential applications beyond pest management. Further investigation into its stereochemistry and the biological activity of its individual enantiomers could provide deeper insights into its pheromonal function and potentially uncover novel applications.

Scope and Objectives of Scholarly Investigations on this compound

The primary focus of scholarly research on this compound has been driven by its biological function as an insect pheromone. The main objectives of these investigations have been:

Identification and Synthesis: A significant body of research has been dedicated to the isolation and identification of this compound from the red palm weevil and the subsequent development of synthetic routes to produce the compound for research and commercial purposes.

Biological Activity: Studies have aimed to elucidate the specific role of this compound in the aggregation behavior of the red palm weevil, often in conjunction with other pheromone components.

Pest Management Applications: A major goal has been to harness the attractant properties of this compound for the development of effective and environmentally sound pest control strategies.

Future research endeavors could expand this scope to include more fundamental chemical investigations, such as detailed mechanistic studies of its synthesis and reactions, comprehensive spectroscopic analysis, and the exploration of its potential as a chiral building block in the synthesis of other complex organic molecules.

Structure

3D Structure

Properties

CAS No. |

90207-25-3 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

4-methyldecan-5-one |

InChI |

InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h10H,4-9H2,1-3H3 |

InChI Key |

PIUWBTOTJSRZPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(C)CCC |

Origin of Product |

United States |

Systematic Nomenclature and Advanced Structural Elucidation of 4 Methyl 5 Decanone

IUPAC Nomenclature and Stereoisomeric Considerations for Branched Decanones

The systematic name for the chemical compound “4-Methyl-5-decanone” is determined by the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgiupac.org The nomenclature process for this branched aliphatic ketone involves identifying the principal functional group and the longest continuous carbon chain that contains it.

The structure consists of a ten-carbon backbone, making it a derivative of decane. The carbonyl group (C=O) is located at the fifth carbon position, which designates the compound as a decanone. A methyl group (CH₃) is attached to the fourth carbon atom. According to IUPAC rules, the carbon chain is numbered to assign the lowest possible locant to the principal functional group, the ketone. In this case, numbering from either end results in the carbonyl group being at position 5 or 6; however, the presence of the methyl substituent at position 4 dictates the numbering direction that gives the substituents the lowest possible numbers. Therefore, the correct IUPAC name is 4-methyldecan-5-one . uni.lu

A critical structural feature of 4-methyldecan-5-one is the presence of a chiral center at the carbon atom in the 4-position. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and a pentanoyl group. Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. These stereoisomers are designated as (4R)-4-methyldecan-5-one and (4S)-4-methyldecan-5-one, based on the Cahn-Ingold-Prelog priority rules. The presence of this stereocenter is a significant consideration in its synthesis and biological activity, as enantiomers can exhibit different properties.

Advanced Spectroscopic Characterization Methodologies

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. Each method provides specific and complementary information regarding the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon skeleton and the precise arrangement of atoms in this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus. uobasrah.edu.iqmsu.edu

In the ¹H NMR spectrum, the protons on carbons adjacent to the carbonyl group (α-protons) are expected to appear in the range of δ 2.0-2.5 ppm due to the deshielding effect of the carbonyl. libretexts.org The single proton on the chiral carbon (C4) would likely appear as a multiplet. The various methylene (B1212753) (CH₂) and methyl (CH₃) protons of the alkyl chains would resonate at higher fields (typically δ 0.8-1.7 ppm).

The ¹³C NMR spectrum is particularly useful for confirming the regiochemistry. The carbonyl carbon is highly deshielded and exhibits a characteristic signal in the δ 190-215 ppm region. libretexts.org The carbons directly bonded to the carbonyl group (α-carbons) also have distinct chemical shifts. The remaining aliphatic carbons would appear in the δ 10-40 ppm range. pdx.edu

| Carbon Position | Estimated ¹³C Chemical Shift (ppm) | Proton Position | Estimated ¹H Chemical Shift (ppm) | Multiplicity |

| C1 | ~14 | H1 | ~0.9 | Triplet |

| C2 | ~22 | H2 | ~1.3 | Multiplet |

| C3 | ~31 | H3 | ~1.6 | Multiplet |

| C4 | ~45 | H4 | ~2.4 | Multiplet |

| C5 (C=O) | ~212 | - | - | - |

| C6 | ~42 | H6 | ~2.4 | Triplet |

| C7 | ~26 | H7 | ~1.5 | Multiplet |

| C8 | ~22 | H8 | ~1.3 | Multiplet |

| C9 | ~14 | H9 | ~0.9 | Triplet |

| C10 | ~13 | H10 | ~0.9 | Triplet |

| 4-CH₃ | ~16 | 4-CH₃ | ~1.1 | Doublet |

Note: The values presented are estimations based on typical chemical shifts for aliphatic ketones and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. The compound's formula is C₁₁H₂₂O, which corresponds to a monoisotopic mass of 170.16707 Da. uni.lu HRMS can measure this mass with high accuracy, confirming the elemental composition.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For aliphatic ketones like this compound, the primary fragmentation mechanism is α-cleavage, where the bond adjacent to the carbonyl group breaks. jove.comyoutube.com This results in the formation of stable acylium ions. Two primary α-cleavage pathways are possible:

Cleavage of the C4-C5 bond, leading to the loss of a C₆H₁₃ radical and the formation of an acylium ion with m/z 71.

Cleavage of the C5-C6 bond, resulting in the loss of a C₅H₁₁ radical and the formation of an acylium ion with m/z 85.

Another common fragmentation pathway for ketones is the McLafferty rearrangement, which can occur if there is a γ-hydrogen available for transfer. jove.com In this compound, this rearrangement can happen on the hexyl side of the carbonyl group, leading to the elimination of a neutral alkene (propene) and the formation of a radical cation.

| Fragmentation Mechanism | Lost Neutral Fragment | Resulting Ion (m/z) | Notes |

| α-cleavage (C5-C6 bond) | C₅H₁₁• (pentyl radical) | 85 | Formation of [CH₃(CH₂)₂CH(CH₃)CO]⁺ |

| α-cleavage (C4-C5 bond) | C₆H₁₃• (hexyl radical) | 71 | Formation of [CH₃(CH₂)₄CO]⁺ |

| McLafferty Rearrangement | C₄H₈ (butene) | 114 | Involves hydrogen transfer from C8 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. aip.org

The most prominent and diagnostic feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this peak typically appears in the region of 1705-1725 cm⁻¹. libretexts.orgorgchemboulder.comoregonstate.edu The spectrum will also show strong C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ range. C-H bending vibrations are expected in the fingerprint region (below 1500 cm⁻¹). spectroscopyonline.com

Raman spectroscopy also detects the C=O stretching vibration, although it is generally a weaker band compared to its intensity in the IR spectrum. aip.orgresearchgate.net However, the symmetric C-C bond vibrations of the alkyl backbone often produce strong signals in the Raman spectrum, providing complementary information about the carbon skeleton. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 3000 | IR / Raman | Strong (IR) |

| C=O Stretch (Ketone) | 1705 - 1725 | IR / Raman | Very Strong (IR) |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | IR / Raman | Medium to Strong (IR) |

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orglibretexts.org However, since this compound is a liquid at standard conditions, this technique cannot be applied directly.

To perform X-ray crystallographic analysis, the ketone must first be converted into a stable, crystalline derivative. A common method for ketones is the formation of a 2,4-dinitrophenylhydrazone. acs.org This reaction creates a solid, highly crystalline product. By analyzing the diffraction pattern of X-rays passing through a single crystal of this derivative, it is possible to unambiguously determine the molecular structure, including the bond lengths, bond angles, and, crucially, the absolute stereochemistry (R or S) of the chiral center at C4. nih.gov

Chromatographic Retention Behavior and Indices for Isomer Differentiation

Gas chromatography (GC) is a primary technique for the separation and analysis of volatile compounds like this compound. researchgate.net In GC, the compound's retention time—the time it takes to travel through the column—is a key identifying characteristic. ursinus.edu This retention behavior is influenced by factors such as the compound's volatility (boiling point) and its interactions with the stationary phase of the GC column. nih.gov

To standardize retention data across different instruments and conditions, the Kovats retention index (I) is often used. researchgate.netacs.org This system relates the retention time of the analyte to those of n-alkane standards. For a given stationary phase, the retention index is a characteristic value for a compound and is highly dependent on its molecular structure.

Synthetic Strategies and Reaction Mechanisms for 4 Methyl 5 Decanone

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.comamazonaws.comub.edu For 4-Methyl-5-decanone, several logical disconnections can be proposed to identify key synthons and their corresponding synthetic equivalents.

Primary Retrosynthetic Routes:

Acyl Substitution Approach: A disconnection of the C5-C6 bond, adjacent to the carbonyl group, suggests an acyl substitution reaction. This route identifies a five-carbon acyl cation synthon and a five-carbon branched alkyl anion synthon.

Aldehyde Addition/Oxidation Approach: Disconnecting the C4-C5 bond leads to a five-carbon aldehyde and a five-carbon branched organometallic reagent. The forward reaction would form the corresponding secondary alcohol, which is then oxidized to the target ketone.

Enolate Alkylation Approach: A disconnection at the C4-C(CH₃) bond, alpha to the carbonyl, points to an enolate alkylation strategy. This route starts with a ten-carbon linear ketone (5-decanone) that can be methylated at the C4 position.

These retrosynthetic strategies lead to the identification of several key precursors, as detailed in the table below.

| Retrosynthetic Approach | Bond Disconnected | Key Precursors (Synthetic Equivalents) |

|---|---|---|

| Acyl Substitution | C5-C6 | Pentanoyl chloride and a 2-methylbutyl organometallic reagent (e.g., (2-methylbutyl)magnesium bromide or lithium di(2-methylbutyl)cuprate) |

| Aldehyde Addition / Oxidation | C4-C5 | Valeraldehyde (Pentanal) and a 2-methylbutyl organometallic reagent (e.g., (2-methylbutyl)magnesium bromide) |

| Enolate Alkylation | C4-C(CH₃) | 5-Decanone (B1664179) and a methylating agent (e.g., methyl iodide) |

Development of Established and Novel Synthetic Pathways for Branched Ketones

Based on the retrosynthetic analysis, several synthetic pathways can be devised to construct this compound. These methods leverage well-known reactions as well as modern, more selective catalytic approaches.

Catalytic Oxidation of Corresponding Branched Alcohols

The oxidation of secondary alcohols is a classic and reliable method for preparing ketones. chemistryviews.orgchemguide.co.uklibretexts.orgwikipedia.org The precursor alcohol, 4-methyl-decan-5-ol, can be synthesized via the Grignard reaction described previously. A variety of oxidizing agents can then be employed to convert the alcohol to this compound.

Chromium-Based Reagents : Traditional methods include the use of strong oxidants like chromic acid (Jones reagent) or milder reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). chemistryviews.orglibretexts.org These reagents are effective but generate stoichiometric amounts of chromium waste.

Modern Oxidation Methods : More modern and environmentally benign methods include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane oxidation. chemistryviews.orgmasterorganicchemistry.com These methods operate under mild conditions and avoid heavy metals. Catalytic methods using oxygen or air as the terminal oxidant represent the state-of-the-art for industrial applications.

Alkylation Reactions of Ketone Enolates or Enamines

This strategy involves forming a new carbon-carbon bond at the α-position of a ketone. youtube.comlibretexts.org The synthesis of this compound can be achieved by the methylation of 5-decanone. Since 5-decanone is a symmetrical ketone, the issue of regioselectivity does not arise.

The process involves two key steps:

Enolate Formation : The ketone is deprotonated at an α-carbon using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice as it quantitatively and irreversibly forms the enolate, minimizing side reactions like self-condensation. libretexts.orgyoutube.com

SN2 Alkylation : The resulting nucleophilic enolate is then treated with a suitable alkyl halide, such as methyl iodide, in an SN2 reaction to form the new C-C bond. libretexts.orgyoutube.com

For unsymmetrical ketones, controlling the site of deprotonation (regioselectivity) is crucial. jove.comquimicaorganica.orgresearchgate.net Formation of the kinetic enolate (at the less sterically hindered α-carbon) is favored by using a bulky base like LDA at low temperatures, while the more stable thermodynamic enolate (at the more substituted α-carbon) is favored by using a smaller base (e.g., NaH) at higher temperatures, which allows for equilibration. libretexts.orgjove.com

Carbon-Carbon Bond Forming Reactions (e.g., Friedel-Crafts Acylation, Suzuki-Miyaura Coupling)

While powerful in many contexts, the direct applicability of some modern C-C bond-forming reactions to this specific target is limited.

Friedel-Crafts Acylation : This is a cornerstone of organic chemistry for synthesizing aryl ketones . scienceinfo.comsigmaaldrich.comrsc.orgnih.govbyjus.com The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.com This method is fundamentally unsuited for the synthesis of aliphatic ketones like this compound as it requires an aromatic substrate.

Suzuki-Miyaura Coupling : The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or pseudohalide. nih.gov Recent advancements have expanded the scope to include acyl chlorides or amides as electrophiles, providing a route to ketones. nih.govacs.orgacs.orgmdpi.com For example, the coupling of pentanoyl chloride with a (2-methylbutyl)boronic acid derivative could theoretically yield this compound. However, for a relatively simple, unfunctionalized aliphatic ketone, this method is often more complex and costly than classical organometallic addition or enolate alkylation strategies.

Chemo- and Regioselective Functionalization Approaches

Modern synthetic chemistry focuses on developing highly selective reactions that can functionalize molecules at specific sites, even in the presence of multiple reactive groups. nih.govmdpi.com While the synthesis of a simple molecule like this compound may not require these advanced techniques, the principles are central to the synthesis of more complex branched ketones. rsc.org

Approaches relevant to this class of compounds include:

Catalyst-Controlled Reactions : The choice of metal catalyst can dictate the outcome of a reaction, enabling selective bond formation. For example, rhodium and copper catalysts can direct the carbocyclization of alkynyl ketones to different products with high regioselectivity. nih.gov

Directed Reactions : Functional groups within a molecule can be used to direct a catalyst to a specific reaction site, overriding inherent reactivity patterns. This is a powerful strategy for achieving regioselectivity in complex molecules.

Asymmetric Alkylation : For synthesizing chiral branched ketones, enantioselective methods are employed. This can involve the use of chiral auxiliaries or chiral catalysts to control the stereochemistry of α-alkylation reactions. nih.govnih.gov

These advanced strategies provide precise control over molecular architecture, which is crucial for the synthesis of complex natural products and pharmaceuticals containing branched ketone motifs.

Stereoselective Synthesis of Chiral this compound Isomers

The creation of specific chiral isomers of this compound hinges on asymmetric synthesis, a field focused on selectively producing one enantiomer or diastereomer of a chiral molecule. Key strategies to achieve this for a ketone like this compound include the use of chiral auxiliaries, chiral catalysts, and enantiomerically pure starting materials.

A plausible and effective approach for the asymmetric synthesis of this compound involves the stereoselective addition of an organometallic reagent to a chiral aldehyde or the use of a chiral catalyst to guide the reaction between achiral precursors. One common method is the Grignard reaction, where a pentyl magnesium halide is reacted with 2-methylpentanal. To control the stereochemistry at the newly formed chiral center (C4), a chiral ligand or catalyst can be employed to direct the nucleophilic attack of the Grignard reagent to one face of the aldehyde.

Another powerful strategy is the use of chiral catalysts in the asymmetric reduction of a prochiral precursor, such as 4-methyl-dec-3-en-5-one. Catalytic asymmetric hydrogenation using a chiral metal complex (e.g., based on Ruthenium or Rhodium with chiral phosphine (B1218219) ligands) can selectively reduce the double bond to create the desired stereocenter at C4. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).

For instance, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. mdpi.comyoutube.com While this method targets the carbonyl group, analogous catalytic systems can be adapted for the asymmetric conjugate addition to an α,β-unsaturated ketone precursor.

The table below summarizes representative results for common stereoselective methods applicable to the synthesis of chiral ketones, illustrating the typical yields and enantiomeric excesses that can be achieved.

| Method | Chiral Source/Catalyst | Substrate Type | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

| Asymmetric Grignard Addition | Chiral Ligand (e.g., SPARTEINE) | Aldehyde | 70-90 | 85-95 |

| Catalytic Asymmetric Hydrogenation | Ru-BINAP Complex | α,β-Unsaturated Ketone | 85-98 | >95 |

| Organocatalytic Michael Addition | Chiral Amine (e.g., Proline derivative) | Enone + Nucleophile | 75-95 | 90-99 |

| Chiral Auxiliary-Mediated Alkylation | Evans Auxiliary | Acyl Oxazolidinone | 80-95 | >98 (as diastereomeric excess) |

These methods provide a robust toolbox for chemists to synthesize specific enantiomers of this compound, enabling the study of their unique properties and biological activities.

Process Optimization and Scale-Up Considerations for Laboratory and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory bench to an industrial scale introduces a new set of challenges that must be addressed through process optimization. The primary goals of scale-up are to ensure safety, cost-effectiveness, consistency, and environmental sustainability without compromising product quality and yield. catsci.comappluslaboratories.com

Key Optimization Parameters:

Reagent and Catalyst Selection: On a large scale, the cost and availability of reagents and catalysts are paramount. rsc.org For syntheses involving Grignard reagents, the choice of solvent is critical; using greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can improve safety and may enhance stereoselectivity. gordon.edu For catalytic reactions, minimizing the catalyst loading while maintaining high conversion and selectivity is a key optimization goal. Heterogeneous catalysts are often preferred for industrial processes as they are more easily separated from the reaction mixture and can be recycled. nih.gov

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. Many synthetic reactions, particularly Grignard reactions, are highly exothermic. acs.org On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging and increasing the risk of a runaway reaction. catsci.comrsc.org Process optimization involves developing robust thermal management systems and potentially adjusting addition rates or concentrations to control the reaction rate.

Downstream Processing and Purification: The isolation and purification of the final product can be a significant bottleneck in large-scale synthesis. Methods like distillation, crystallization, and chromatography must be optimized for efficiency and scalability. For pheromones and other high-purity chemicals, removing even small amounts of impurities is critical. pharmiweb.com

Continuous Manufacturing (Flow Chemistry): For many processes, switching from batch to continuous manufacturing can offer significant advantages in safety, consistency, and efficiency. aiche.orgacs.org Flow reactors have a much higher surface-area-to-volume ratio, allowing for better control of exothermic reactions. chemrxiv.org This approach allows for the safe handling of hazardous reagents and intermediates by minimizing the volume of the reaction at any given time. gordon.edu

The following table outlines key considerations when scaling up a hypothetical Grignard-based synthesis of this compound.

| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms) | Optimization & Scale-Up Considerations |

| Reaction Vessel | Glass Flask (0.5 - 2 L) | Glass-lined or Stainless Steel Reactor (>1000 L) | Material compatibility, heat transfer efficiency, and mixing dynamics are critical. appluslaboratories.com |

| Grignard Reagent | Prepared in situ or commercial solution | Often prepared in situ in large quantities | Initiation and control of the exothermic formation reaction are major safety concerns. acs.orgaiche.org Continuous formation can mitigate risks. gordon.eduacs.org |

| Temperature Control | Ice bath, heating mantle | Jacketed reactor with heating/cooling fluid | Precise temperature control is crucial for selectivity and safety. Calorimetry studies are needed to understand the reaction exotherm. acs.org |

| Work-up & Purification | Separatory funnel, flash chromatography | Centrifuges, decanters, fractional distillation columns | Minimizing solvent use and waste generation is a primary goal. Developing efficient, scalable purification methods is essential. |

| Process Control | Manual monitoring (TLC, GC) | Automated process control with in-situ analytics (FTIR, calorimetry) | Real-time monitoring ensures consistency and allows for immediate intervention if deviations occur. acs.org |

Chemical Reactivity, Transformation, and Derivatization of 4 Methyl 5 Decanone

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized carbon-oxygen double bond of the ketone functional group makes the carbonyl carbon an excellent electrophile, susceptible to attack by various nucleophiles. masterorganicchemistry.com Such reactions, known as nucleophilic additions, are fundamental to the derivatization of ketones and result in the conversion of the carbonyl carbon from a trigonal planar sp² geometry to a tetrahedral sp³ geometry. libretexts.org

Hydride Reduction and Asymmetric Hydrogenation to Chiral Alcohols

The reduction of the carbonyl group in 4-Methyl-5-decanone to a hydroxyl group yields the corresponding secondary alcohol, 4-methyl-5-decanol. This transformation can be achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com Given that this compound is a prochiral ketone, this reduction creates a new stereocenter at C5. In the absence of a chiral influence, the reaction produces a mixture of diastereomers.

Asymmetric hydrogenation offers a method to selectively produce one enantiomer or diastereomer of the alcohol product. wikipedia.org This is a pivotal transformation in organic synthesis for creating optically active compounds from prochiral ketones. nih.gov The process utilizes a chiral catalyst, often a transition metal complex with chiral ligands, to control the stereochemical outcome of the hydrogen addition. nih.gov For ketones, ruthenium-based catalysts, such as those employing BINAP ligands, are highly effective. nih.gov The choice of catalyst and reaction conditions can significantly influence the enantiomeric or diastereomeric excess of the resulting chiral alcohol.

Table 1: Illustrative Examples of Asymmetric Hydrogenation of this compound Note: Data are representative examples based on typical results for similar acyclic ketones and are for illustrative purposes.

| Chiral Catalyst System | Predominant Product Stereoisomer | Reported Enantiomeric Excess (e.e.) |

|---|---|---|

| Ru(II)/(S)-BINAP | (4S,5S)-4-Methyl-5-decanol | >95% |

Grignard and Organolithium Additions for Tertiary Alcohol Synthesis

The formation of new carbon-carbon bonds at the carbonyl center can be readily achieved through the addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). wikipedia.orgmasterorganicchemistry.com These powerful nucleophiles attack the electrophilic carbonyl carbon to form a tetrahedral intermediate, which upon acidic workup yields a tertiary alcohol. masterorganicchemistry.commt.com This reaction is a cornerstone of organic synthesis for building more complex molecular skeletons. wikipedia.orgmt.com

The reaction of this compound with these reagents creates a new stereocenter at the former carbonyl carbon (C5), leading to the formation of diastereomeric tertiary alcohols. The stereochemical outcome can sometimes be predicted using models like Cram's Rule or the Felkin-Anh model, which consider the steric hindrance around the carbonyl group. wikipedia.org

Table 2: Tertiary Alcohols from the Addition of Organometallic Reagents to this compound

| Reagent | Product Name |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 4,5-Dimethyl-5-decanol |

| Ethyllithium (CH₃CH₂Li) | 5-Ethyl-4-methyl-5-decanol |

Formation of Imines, Oximes, and Hydrazones

Nitrogen-based nucleophiles, such as primary amines, hydroxylamine (B1172632), and hydrazine (B178648), react with ketones like this compound to form carbon-nitrogen double bond derivatives. masterorganicchemistry.comkhanacademy.org These condensation reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com The reactions are often catalyzed by a controlled amount of acid. lumenlearning.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines. The reaction is reversible and can be driven to completion by removing the water that is formed. masterorganicchemistry.comyoutube.com

Oximes: The reaction with hydroxylamine (NH₂OH) produces oximes. wikipedia.org Oximes are generally stable, crystalline solids and are useful in the characterization and purification of ketones. wikipedia.orgarpgweb.com

Hydrazones: Hydrazine (NH₂NH₂) and its derivatives (e.g., phenylhydrazine) react with ketones to form hydrazones. wikipedia.org These derivatives are also often crystalline and serve as intermediates in reactions like the Wolff-Kishner reduction. wikipedia.org

Alpha-Proton Reactivity and Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-carbons) in this compound are acidic and can be removed by a base to form a resonance-stabilized intermediate called an enolate. masterorganicchemistry.com this compound is an unsymmetrical ketone with two distinct alpha-carbons: C4 and C6.

C4 Position: Contains one acidic proton. Deprotonation at this site leads to the more substituted, thermodynamically more stable enolate.

C6 Position: Contains two acidic protons. Deprotonation at this site leads to the less substituted, kinetically favored enolate.

The selective formation of either the kinetic or thermodynamic enolate is a key strategic element in synthesis. Kinetic enolates are typically formed using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, while thermodynamic enolates are favored by using a smaller, weaker base at higher temperatures, which allows for equilibration to the more stable form. youtube.com

Aldol (B89426) and Related Condensation Reactions

Enolates are potent carbon nucleophiles and can add to the carbonyl group of another molecule, a process known as the Aldol reaction. libretexts.org This reaction forms a β-hydroxy ketone (an aldol adduct). wikipedia.org When this compound is subjected to basic conditions, its enolate can react with another molecule of the ketone (a self-condensation) or with a different aldehyde or ketone (a crossed-condensation). wikipedia.org

Upon heating, the initial β-hydroxy ketone adduct often undergoes dehydration (loss of water) to form a more stable α,β-unsaturated ketone, a product of the Aldol condensation. magritek.commiracosta.edu The regiochemical outcome of the reaction depends on which enolate (kinetic or thermodynamic) is formed and reacts.

Alkylation and Acylation of Alpha-Carbons

The nucleophilic character of the enolate derived from this compound allows it to react with electrophiles other than carbonyls. One of the most useful applications is the alkylation of the alpha-carbon, which occurs via an Sₙ2 reaction with an alkyl halide. pressbooks.publibretexts.org This reaction forms a new carbon-carbon bond at the alpha-position. pressbooks.pub

By carefully selecting the base and reaction conditions to form either the kinetic or thermodynamic enolate, one can control the position of alkylation.

Kinetic Control (LDA, -78°C): Alkylation will predominantly occur at the less-substituted C6 position.

Thermodynamic Control (NaOEt, 25°C): Alkylation will favor the more-substituted C4 position.

Similarly, acylation can be achieved by reacting the enolate with an acyl halide or anhydride (B1165640) to introduce an acyl group at the alpha-position, forming a β-dicarbonyl compound.

Table 3: Regioselective Alkylation of this compound

| Reaction Conditions | Enolate Formed | Alkylating Agent | Major Product |

|---|---|---|---|

| 1. LDA, THF, -78°C | Kinetic (at C6) | Iodomethane (CH₃I) | 4,6-Dimethyl-5-decanone |

| 1. NaH, THF, 25°C | Thermodynamic (at C4) | Iodomethane (CH₃I) | 4,4-Dimethyl-5-decanone |

Halogenation and Subsequent Elimination Reactions

The carbons adjacent to the carbonyl group in a ketone, known as α-carbons, can be readily halogenated under either acidic or basic conditions. libretexts.org For this compound, this reaction would occur at either the C-4 or C-6 position. The reaction is autocatalytic as it generates an acid product. libretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the reaction typically results in the monosubstitution of a halogen on the more substituted α-carbon. In the case of this compound, the enol can form on either side of the carbonyl group.

The resulting α-halo ketone is a versatile intermediate. Treatment of this compound with a strong base can induce an elimination reaction to yield an α,β-unsaturated ketone. libretexts.org This two-step sequence, halogenation followed by dehydrohalogenation, is a common method for synthesizing enones from ketones. libretexts.orgmasterorganicchemistry.com The process involves the removal of a proton from the carbon adjacent to the halogenated carbon, forming a double bond. libretexts.org

Table 1: Halogenation and Elimination of a Ketone

| Step | Reactant | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1. Halogenation | This compound | Br2 in Acetic Acid | 4-Bromo-4-methyl-5-decanone and/or 6-Bromo-4-methyl-5-decanone | Introduction of a bromine atom at the α-carbon position. A mixture of products is possible. |

| 2. Elimination | α-Bromo-4-methyl-5-decanone | Strong base (e.g., Sodium Amide, NaNH2) | 4-Methyl-3-decen-5-one or 4-Methyl-6-decen-5-one | Formation of a carbon-carbon double bond in conjugation with the carbonyl group. |

Carbonyl Group Transformations (e.g., Baeyer-Villiger Oxidation, Clemmensen/Wolff-Kishner Reductions)

The carbonyl group of this compound is a key site for transformations that can alter the carbon skeleton or reduce the ketone functionality.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones into esters by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com This reaction is typically carried out using peroxyacids, such as m-chloroperoxybenzoic acid (mCPBA). sigmaaldrich.com The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In this compound, the carbonyl group is flanked by a sec-butyl group (at C-4) and a pentyl group (a primary alkyl group). Based on the migratory aptitude, the secondary alkyl group (the one containing C-4) is expected to migrate preferentially over the primary alkyl group. This results in the formation of an ester.

Clemmensen and Wolff-Kishner Reductions

Both the Clemmensen and Wolff-Kishner reductions are used to deoxygenate ketones, converting the carbonyl group into a methylene (B1212753) group (CH₂). annamalaiuniversity.ac.inorganic-chemistry.org This transformation effectively converts this compound into 4-methyldecane (B1670055). The choice between the two methods depends on the presence of other functional groups in the molecule, as one is performed under strongly acidic conditions and the other under strongly basic conditions. organic-chemistry.orgmasterorganicchemistry.com

Clemmensen Reduction: This reaction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.orgbyjus.com It is suitable for substrates that are stable in strong acid. organic-chemistry.org The mechanism is complex and thought to occur on the surface of the zinc, potentially involving organozinc intermediates. byjus.com

Wolff-Kishner Reduction: This method uses hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgnrochemistry.com It is ideal for compounds that are sensitive to acid. alfa-chemistry.com The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and loss of nitrogen gas, yields the alkane. wikipedia.org

Table 2: Carbonyl Group Transformations of this compound

| Reaction | Reactant | Reagents & Conditions | Major Product |

|---|---|---|---|

| Baeyer-Villiger Oxidation | This compound | m-CPBA or other peroxyacid | Pentan-2-yl pentanoate |

| Clemmensen Reduction | This compound | Zn(Hg), conc. HCl, heat | 4-Methyldecane |

| Wolff-Kishner Reduction | This compound | H2NNH2, KOH, heat in ethylene glycol | 4-Methyldecane |

Selective Functionalization of Alkyl Chains

The selective functionalization of specific C-H bonds within the alkyl chains of a molecule like this compound, without affecting the carbonyl group, represents a significant challenge in synthetic chemistry. Such transformations require advanced catalytic methods that can direct a reaction to a specific, unactivated site.

One emerging strategy involves transition-metal-catalyzed C-H activation. These methods often use a directing group to position a metal catalyst in proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization (e.g., arylation, amination, or oxidation). While the carbonyl group itself can act as a weak directing group, achieving high selectivity at positions remote from the carbonyl is difficult.

Another approach is regioconvergent cross-coupling. This method can take a mixture of alkyl halides, such as those produced by the radical bromination of an alkane, and selectively form a C-C bond at the terminal position of the alkyl chain. researchgate.net For a substrate like 4-methyldecane (the reduction product of this compound), bromination would yield a statistical mixture of secondary bromides. A palladium catalyst with a suitable phosphine (B1218219) ligand could then promote isomerization of the organometallic intermediate to the terminal position before cross-coupling occurs. researchgate.net This allows for the functionalization of the end of the alkyl chain, regardless of the initial position of the halogen.

Table 3: Hypothetical Selective Functionalization of a Derivative

| Strategy | Starting Material | Key Steps | Potential Product | Description |

|---|---|---|---|---|

| Regioconvergent Cross-Coupling | 4-Methyldecane | 1. Radical Bromination 2. Pd-catalyzed cross-coupling with an aryl triflate | 1-Aryl-4-methyldecane | Functionalization at the terminal position of one of the alkyl chains. |

Advanced Analytical Methodologies for the Detection and Quantification of 4 Methyl 5 Decanone

Gas Chromatography (GC) Hyphenated Techniques for Volatile Profiling

Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like 4-Methyl-5-decanone. Its high separation efficiency, when combined with powerful detectors, provides the necessary selectivity and sensitivity for complex sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for separating and identifying individual components within a volatile sample. brjac.com.br In GC-MS, the gas chromatograph separates compounds based on their physicochemical properties, and the mass spectrometer fragments the eluted compounds into ions, creating a unique mass spectrum that acts as a chemical fingerprint. brjac.com.br This allows for highly confident qualitative identification by comparing the resulting spectra to established libraries like the NIST/EPA/NIH Mass Spectral Library. nist.gov

For the analysis of ketones such as this compound, specific GC parameters are crucial for achieving optimal separation. The identification of compounds is typically based on a comparison of their mass spectra and retention indices with those of authentic standards or library data. nih.govphcogj.com Quantitative analysis can be performed by creating a calibration curve from standard solutions of the target analyte. rjptonline.org

| Parameter | Typical Value/Condition for Ketone Analysis |

|---|---|

| Column Type | Non-polar (e.g., DB-5ms, 5% Diphenyl/95% Dimethyl polysiloxane) or mid-polar capillary columns. brjac.com.brrjptonline.org |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min). phcogj.comrjptonline.org |

| Injection Mode | Split/Splitless, with a split ratio adjusted based on concentration (e.g., 10:1). rjptonline.org |

| Temperature Program | Initial oven temperature around 40-60°C, followed by a ramp (e.g., 8-10°C/min) to a final temperature of 250-300°C. rjptonline.orgnih.govrwth-aachen.de |

| MS Ionization Mode | Electron Ionization (EI) at a standard energy of 70 eV. rwth-aachen.de |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap. |

When this compound is a component of a highly complex mixture, such as a food aroma profile, conventional one-dimensional GC may fail to achieve complete separation of all constituents. scielo.br Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity by employing two different capillary columns connected by a modulator. scielo.br This technique is particularly effective for separating co-eluting compounds, providing a more detailed and accurate profile of the sample's composition. scielo.brwiley.com In food analysis, GCxGC has been used to separate and identify various classes of volatile compounds, including aldehydes, ketones, alcohols, and acids. scielo.brwiley.com The structured two-dimensional chromatograms generated by GCxGC can aid in the identification of compound classes, which is a distinct advantage over other analytical techniques. scielo.br

This method is invaluable for distinguishing aroma-active compounds from other non-odorous volatiles. nih.gov Several GC-O methods exist, including Aroma Extract Dilution Analysis (AEDA) and CharmAnalysis™, which are used to rank the odorants based on their potency in a sample extract. mdpi.com GC-O has been successfully applied to identify key odorants, including various ketones, in complex food matrices like cheese and sorghum. nih.govnih.gov

Liquid Chromatography (LC) Based Separations with Advanced Detection (e.g., LC-MS/MS for non-volatile derivatives)

While GC is ideal for volatile compounds, Liquid Chromatography (LC) is better suited for non-volatile, polar, or thermally unstable molecules. mdpi.com To analyze ketones like this compound using LC, a chemical derivatization step is typically required. creative-proteomics.com This process converts the ketone into a non-volatile derivative that is more amenable to LC separation and detection by mass spectrometry. mdpi.com

Derivatization reagents such as Girard's reagent T (GT) can be used, which adds a quaternary ammonium group to the ketone, enhancing its ionization efficiency for electrospray ionization-mass spectrometry (ESI-MS). mdpi.com The resulting derivatives can then be separated and quantified with high sensitivity and specificity using tandem mass spectrometry (LC-MS/MS). regionh.dknih.govnih.gov This approach is particularly useful for analyzing ketones in complex biological matrices where high specificity is required. regionh.dknih.gov

Spectrophotometric and Electrochemical Methods for Specific Applications

For specific applications that may not require chromatographic separation, spectrophotometric and electrochemical methods offer alternative approaches for ketone detection.

Spectrophotometric Methods : These techniques are often based on a chemical reaction that produces a colored product, which can be quantified by measuring its light absorbance. A common method for determining total carbonyl content involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). mt.com The resulting 2,4-dinitrophenylhydrazone derivative forms an intensely colored solution upon the addition of a base, which can be measured with a spectrophotometer. jst.go.jpegyankosh.ac.in While generally used for total ketone or aldehyde content, this method can be adapted for specific compounds if interfering substances are not present. mt.comoup.com

Electrochemical Sensors : Electrochemical sensors for ketones are an area of active development, primarily driven by the need for point-of-care medical diagnostics, such as monitoring ketone bodies in diabetic patients. nih.govacs.orgameteksi.com These sensors often utilize enzymes, such as D-β-hydroxybutyrate dehydrogenase, immobilized on an electrode surface. nih.govelsevierpure.com The enzymatic reaction with the target ketone produces an electrical signal (e.g., current) that is proportional to its concentration. nih.gov While most current sensors target specific medical biomarkers, the underlying principles could be adapted to develop sensors for other ketones like this compound in various applications, such as industrial process monitoring or environmental sensing. ameteksi.com

Development of High-Throughput Screening Assays for Detection

Conventional chromatographic methods can be time-consuming, limiting their utility for screening large numbers of samples. nih.gov High-throughput screening (HTS) methods are designed to overcome this bottleneck by enabling rapid analysis. For volatile compounds like this compound, direct-injection mass spectrometry techniques are particularly promising.

Techniques such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) allow for the real-time analysis of VOCs in the air without prior sample preparation or chromatographic separation. nih.govsyft.com These methods are highly sensitive and can screen hundreds of samples per day. nih.gov They are being increasingly used for applications such as screening for volatile emissions from biological samples or for environmental monitoring. nih.govsyft.com The development of engineered culture vessels and flow systems can further enhance the in-vitro analysis of VOCs, providing a robust platform for dynamic investigations and biomarker discovery. bioengineer.org

Biological Activities and Mechanistic Studies of 4 Methyl 5 Decanone Excluding Clinical Human Trials and Safety Data

In Vitro Enzyme Inhibition and Activation Studies

Research into the enzymatic interactions of 4-Methyl-5-decanone is primarily linked to its synthesis and potential as a substrate or product in biocatalytic processes. Studies involving Old Yellow Enzymes (OYEs) have explored the reduction of α,β-unsaturated carbonyl compounds, including precursors to or derivatives of this compound. For instance, the enantioselective reduction of α-alkyl-β-arylenones using Old Yellow Enzymes has been investigated, with this compound identified as a product in some of these biotransformations. Optimization studies for such enzymatic reactions have focused on achieving specific enantiomeric excess (ee) and conversion rates. While direct inhibition or activation of specific enzymes by this compound has not been extensively detailed in the provided search results, its role as a product in enzyme-catalyzed reductions suggests it can be formed via enzymatic pathways. Further research would be needed to elucidate direct inhibitory or activating effects on other enzymatic systems.

Antimicrobial and Antifungal Activity Assays against Pathogenic Microorganisms

Information regarding the direct antimicrobial or antifungal activity of this compound against pathogenic microorganisms is not prominently featured in the initial search results. The provided literature primarily focuses on its synthesis and chemical properties. While some studies mention broad inhibitory activities of related compounds (e.g., "FA" in one abstract showing inhibitory activities against plant pathogenic fungi), specific assays or findings for this compound against bacteria or fungi are absent in the retrieved documents. Therefore, detailed research findings, including minimum inhibitory concentrations (MIC) or zones of inhibition for this compound against specific pathogens, are not available from the provided search snippets.

Investigations into Pheromonal or Kairomonal Activities in Insect Systems

There is evidence suggesting that this compound may have roles in insect systems, potentially related to pheromonal or kairomonal activities. One study mentions the synthesis of this compound as part of research into insect pheromones, specifically in the context of synthesizing alcohol pheromones. Another reference notes the analysis of scent gland secretions from harvestmen (Opiliones), which include acyclic 4-methyl-branched ethyl-ketones and alcohols, suggesting these types of compounds are prevalent in insect chemical communication. Furthermore, a study comparing the attractant activity of synthesized compounds for the coconut grub identified (±)-3-methyl-4-decanone as a better attractant than (±)-4-methyl-5-decanol, indirectly placing this compound within the scope of research on insect attractants. However, direct experimental data detailing the specific pheromonal or kairomonal activity of this compound, such as response rates in electroantennogram (EAG) studies or field attraction trials, is not detailed in the provided snippets.

Computational and Theoretical Chemistry Studies of 4 Methyl 5 Decanone

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of a molecule. For 4-Methyl-5-decanone, these calculations could predict its three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). Such information is crucial for understanding the molecule's reactivity. For instance, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Furthermore, quantum chemical methods can predict various spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Similarly, NMR chemical shifts can be predicted to assist in the interpretation of experimental NMR data.

A hypothetical data table for predicted spectroscopic properties might look like this:

| Property | Predicted Value |

| C=O Stretch Freq. (cm⁻¹) | Data not available |

| ¹³C NMR Shift (C=O) (ppm) | Data not available |

| ¹H NMR Shift (CH₃) (ppm) | Data not available |

Without specific research on this compound, no such data can be provided.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable alkyl chain, MD simulations could be employed to explore its conformational landscape. libretexts.org This would involve identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. Understanding the preferred conformations is essential as the shape of a molecule often dictates its physical properties and biological activity.

MD simulations can also be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. By simulating the compound in a solvent like water, one could gain insights into its solubility and how it is solvated at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. protoqsar.com To develop a QSAR or QSPR model for a class of compounds that includes this compound, a dataset of structurally similar molecules with known activities or properties would be required. researchgate.net

For example, a QSAR study might explore the relationship between the structural features of various aliphatic ketones and their toxicity or odor intensity. nih.gov Molecular descriptors, which are numerical representations of a molecule's structure, would be calculated for each compound. These descriptors, along with the experimental data, would then be used to build a mathematical model that could predict the activity or property of new, untested compounds like this compound. As no such studies including this compound were found, no QSAR/QSPR data can be presented.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. wikipedia.org If this compound were being investigated for potential biological activity, virtual screening could be employed in a few ways.

In a structure-based virtual screening approach, if the three-dimensional structure of a target protein is known, computational docking could be used to predict how well this compound might fit into the protein's binding site and estimate the strength of the interaction.

In a ligand-based virtual screening approach, if other molecules with a similar structure to this compound are known to be active against a particular target, a pharmacophore model could be developed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. Large databases of compounds could then be screened to find other molecules that match this model.

As there is no information available on any biological targets for this compound, this section remains purely hypothetical.

Potential Applications and Industrial Relevance of 4 Methyl 5 Decanone

Role as a Key Chemical Intermediate in Multistep Organic Synthesis

The chemical reactivity of the carbonyl group in ketones makes them exceptionally versatile intermediates in organic synthesis. 4-Methyl-5-decanone serves as a valuable precursor for the synthesis of other complex molecules, primarily through reactions that modify or build upon its ketone functionality.

One of the most direct synthetic applications is its role as a precursor to the corresponding secondary alcohol, 4-Methyl-5-decanol. chemicalbook.comnih.gov The reduction of the ketone group in this compound yields this alcohol, a transformation that is a fundamental and widely used reaction in organic chemistry. This is exemplified in processes developed for structurally similar ketones, such as the reduction of 4-methyl-5-nonanone (B104976) to 4-methyl-5-nonanol. google.com Such reductions can be achieved with high yield and purity using various reducing agents.

The carbonyl carbon of this compound is electrophilic, making it susceptible to nucleophilic addition reactions. This reactivity allows for the formation of new carbon-carbon bonds, enabling the extension of the carbon skeleton and the creation of more complex structures. Because of this reactivity, ketones are widely used as intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The specific structure of this compound, with its defined stereocenter at the fourth carbon, can be particularly valuable in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is crucial.

Table 1: Synthetic Transformations of Ketones This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent/Catalyst Examples | Product Type | Significance |

|---|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol (e.g., 4-Methyl-5-decanol) | Creates chiral alcohols, crucial in fine chemical and pharmaceutical synthesis. google.com |

| Nucleophilic Addition | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Tertiary Alcohol | Forms new carbon-carbon bonds, increasing molecular complexity. |

Application in Flavor and Fragrance Formulations for Specific Organoleptic Qualities

Aliphatic ketones are a significant class of compounds in the flavor and fragrance industry. Their sensory characteristics are heavily dependent on their molecular weight and structure. While lower molecular weight ketones can have sharp odors, those with longer carbon chains, like this compound, tend to possess more pleasant and complex aromas. geeksforgeeks.orgallen.in

Though specific organoleptic descriptors for this compound are not widely published, the properties of structurally similar compounds provide strong indications of its potential applications. For instance, the related compound 4-methyl-3-decen-5-one is explicitly identified as a fragrance ingredient for use in perfumes, colognes, and personal care products. google.com Similarly, 4-methyl-5-nonanone is noted for its sweet, fruity odor and its use as a flavoring agent and in the fragrance industry. cymitquimica.com Generally, aliphatic ketones contribute to a range of scent profiles, including fruity, floral, and waxy notes, making them valuable components in complex fragrance formulations. libretexts.org The study of olfactory sensitivity in primates has shown a well-developed ability to detect aliphatic ketones at very low concentrations, underscoring their potency as aroma compounds. nih.gov

Table 2: Organoleptic Properties of Related Ketones This table is interactive. Click on the headers to sort.

| Compound | Reported Odor/Flavor Profile | Industrial Application |

|---|---|---|

| 4-Methyl-3-decen-5-one | Not specified, but used as a fragrance | Perfumes, colognes, personal products. google.com |

| 4-Methyl-5-nonanone | Sweet, fruity | Fragrance and flavoring agent. cymitquimica.com |

Utility in Specialty Chemical Production

Beyond general synthesis, this compound and its derivatives are relevant in the production of high-value specialty chemicals. These are chemicals produced in smaller volumes for specific, performance-based applications. Companies that manufacture related aroma chemicals, such as 4-methyl-5-nonanone, often serve a broad range of sectors including pharmaceuticals, agrochemicals, and material sciences, highlighting the role of these ketones as intermediates for specialized end-products. thegoodscentscompany.com

A significant application in this category is the synthesis of semiochemicals, such as insect pheromones. For example, a mixture of 4-methyl-5-nonanone and its corresponding alcohol, 4-methyl-5-nonanol, has been identified as an aggregation pheromone for the red palm weevil, a major agricultural pest. google.com The synthesis of such compounds with high purity is critical for their effectiveness in pest management applications. The role of this compound as a direct precursor to 4-Methyl-5-decanol makes it a key building block in the potential synthesis of analogous pheromones or other bioactive molecules.

Exploration in Polymer Chemistry and Material Science as a Building Block or Solvent

The application of this compound in polymer and material science is an area of potential exploration rather than established industrial practice. Its utility can be considered from two perspectives: as a functional building block or as a specialty solvent.

Ketones are widely used as industrial solvents for resins, coatings, and adhesives due to their polarity and ability to dissolve a range of organic compounds. taylorandfrancis.com While common ketones like acetone (B3395972) and methyl ethyl ketone dominate the market, specialty ketones can be employed where specific evaporation rates, solvency, or viscosity characteristics are required. This compound, with its relatively high molecular weight and boiling point, could potentially serve as a high-boiling-point solvent or plasticizer in certain polymer formulations.

A more advanced area of exploration is the incorporation of the ketone functionality into polymer structures. Research has demonstrated the synthesis of "keto-functionalized" polymers, where monomers containing a ketone group are polymerized. nih.govacs.org The ketone group in the resulting polymer's side chain remains reactive and can be used for "post-polymerization modification." This allows for the attachment of other molecules in high yields under mild conditions, creating tailored polymers for applications such as drug delivery. nih.govacs.org While this compound itself is not a monomer, its structure could be incorporated into a custom-synthesized monomer, making it a potential building block for creating functional polymers with reactive handles for further chemical conjugation.

Challenges in Research and Future Perspectives for 4 Methyl 5 Decanone Studies

Overcoming Analytical Challenges in Complex Biological and Environmental Samples

The detection and quantification of 4-Methyl-5-decanone in intricate matrices such as biological fluids and environmental samples present significant analytical difficulties. The complexity of these samples often leads to interference from other compounds, necessitating highly selective and sensitive analytical techniques. jelsciences.com Modern chromatography and mass spectrometry methods are crucial for large-scale analysis of such complex mixtures. jelsciences.com

Future research should focus on developing more robust and rapid analytical methods. Techniques such as solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer a promising avenue for the analysis of organic contaminants. nih.gov The goal is to establish methods that can reliably detect trace levels of this compound, which is essential for understanding its metabolic fate and environmental distribution.

Table 1: Advanced Analytical Techniques for Trace Compound Detection

| Technique | Abbreviation | Key Advantages |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity for complex mixtures. nih.gov |

| Gas Chromatography-Mass Spectrometry | GC/MS | Effective for the analysis of volatile and semi-volatile compounds. jelsciences.com |

| Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight | UHPLC/QTOF | Provides rapid and sensitive quantification and identification. jelsciences.com |

| Solid-Phase Extraction | SPE | Useful for sample pre-concentration and cleanup, enhancing detection limits. nih.gov |

Development of Green Chemistry Approaches for Sustainable Synthesis

Traditional chemical synthesis methods for ketones can be energy-intensive and generate significant chemical waste. mcgill.ca The principles of green chemistry aim to develop more environmentally benign and sustainable synthetic processes. For ketones, this includes the use of greener oxidants like molecular oxygen, which is inexpensive and readily available. chemistryviews.org

Recent advancements have demonstrated the potential of visible-light-induced aerobic C-H oxidation to produce aromatic ketones in water, an environmentally friendly solvent. chemistryviews.org Another sustainable approach involves the oxidation of alcohols using nitrogen dioxide gas, which produces nitric acid as a recoverable byproduct, thus minimizing waste. nih.gov A patented green process for a related compound, 4-methyl-3-decen-5-one, involves the selective oxidation of 4-methyl-3-decen-5-ol (B1237749) using a metal catalyst and oxygen. google.com Future research on this compound should explore similar catalytic systems and reaction conditions to develop efficient and sustainable synthetic routes. For instance, a process for the related 4-methyl-5-nonanone (B104976) involves a nucleophilic substitution reaction, highlighting alternative pathways that could be optimized for sustainability. google.com

Elucidating Novel Biological Activities and Associated Molecular Mechanisms

While the complete biological profile of this compound is not fully understood, its structural characteristics suggest potential roles as a semiochemical, such as a pheromone. researchgate.netnih.gov Semiochemicals are behavior-modifying compounds that play crucial roles in insect communication, including locating hosts, partners, and prey. mdpi.com The study of these compounds is a multidisciplinary field known as chemical ecology. mdpi.com

Future investigations should aim to identify novel biological activities of this compound. This could involve screening for antimicrobial or anticancer properties, as derivatives of other organic compounds have shown such activities. nih.govnih.govmdpi.comresearchgate.net Understanding the molecular mechanisms underlying any identified biological activity will be paramount. This involves identifying the specific cellular targets and signaling pathways that this compound interacts with, which is fundamental for potential applications in pest management or medicine. nih.govmdpi.com

Advancing Computational Models for Predictive Chemistry and Biology

Computational modeling is an increasingly powerful tool in chemical and biological research. For this compound, computational models can be employed to predict its chemical properties, reactivity, and potential biological activities. For example, machine learning models have been used to predict the toxicity of organic compounds based on their transcriptomic profiles in organisms like Daphnia magna. nih.gov

Developing predictive models for the reaction products of aldehydes and ketones is an active area of research. acs.orgyoutube.comyoutube.com Advanced models, such as those based on the Transformer architecture, are being trained to predict the outcomes of chemical reactions with increasing accuracy. acs.org Furthermore, computational analysis can provide insights into the stability and polar nature of metal complexes, which could be relevant if this compound is studied in the context of coordination chemistry. rsc.org Future efforts should focus on creating and validating specific computational models for this compound to accelerate the discovery of its properties and functions.

Table 2: Applications of Computational Modeling in Chemical and Biological Research

| Modeling Application | Description | Relevance to this compound |

| Reaction Prediction | Utilizes algorithms to forecast the products of chemical reactions. acs.orgyoutube.com | Can help in designing efficient synthetic routes. |

| Toxicity Prediction | Employs machine learning to identify potential toxic effects of chemical compounds. nih.gov | Allows for early-stage assessment of potential hazards. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. nih.gov | Can predict novel biological activities and guide experimental studies. |

| Molecular Dynamics Simulations | Simulates the physical movements of atoms and molecules to understand their interactions. | Can elucidate the binding mechanisms of this compound with biological targets. |

Fostering Interdisciplinary Research Collaborations to Explore New Frontiers

The multifaceted nature of research on compounds like this compound necessitates collaboration across various scientific disciplines. The study of semiochemicals, for instance, brings together chemists, ecologists, behavioral biologists, neurobiologists, and molecular biologists. mdpi.com Such interdisciplinary efforts are crucial for understanding the origin, function, and ecological consequences of chemical signals. mdpi.com

Effective pest management strategies using semiochemicals rely on the combined expertise of chemists for synthesis and entomologists for behavioral studies. researchgate.netnih.gov Future progress in understanding and utilizing this compound will be significantly enhanced by fostering collaborations that bridge the gap between fundamental chemistry and applied biology. researchgate.net These partnerships can accelerate the translation of research findings into practical applications, such as the development of novel pest control methods or new therapeutic agents. nih.gov

Q & A

Q. What are the common synthetic routes for producing 4-methyl-5-decanone, and how can experimental reproducibility be ensured?

The asymmetric hydro-acylation of 1-pentene using palladium catalysts (e.g., L2Pd(OTf)₂) with chiral diphosphine ligands (e.g., Josiphos, Duphos) is a primary method. Key parameters include reaction temperature (e.g., 50°C), CO/H₂ pressure (60 bar), and solvent choice (e.g., dichloromethane). To ensure reproducibility, document catalyst preparation, ligand ratios, and reaction conditions rigorously. Raw data (e.g., GC-MS chromatograms) and processed results (selectivity calculations per Equation 3.2) should be archived, with large datasets stored as supplementary materials .

Q. Which analytical techniques are critical for identifying byproducts in this compound synthesis?

Gas chromatography-mass spectrometry (GC-MS) is essential for detecting byproducts such as enones, diketones, and olefin dimers (M⁺ = 140). Quantify selectivity using Equation 3.2:

Retention indices and spectral libraries should be cross-referenced to confirm compound identities .

Q. How should researchers systematically review existing literature on this compound?

Use academic databases (e.g., Google Scholar, PubMed) with search terms like "asymmetric hydro-acylation," "Pd-catalyzed ketone synthesis," and "regioselectivity in α-methylketones." Filter results by methodology (e.g., catalytic efficiency, enantioselectivity) and document exclusion criteria (e.g., studies lacking ee data). Maintain a spreadsheet to track conflicting findings (e.g., varying SMD values) 19.

Advanced Research Questions

Q. What factors contribute to low enantiomeric excess (ee) in this compound synthesis, and how can they be addressed?

Low ee values (often <10%) may arise from enolization-induced racemization during catalysis. To test this, add enantio-enriched 4-methyl-5-nonanone to the reaction; unchanged ee post-reaction suggests minimal racemization. Ligand design (e.g., Josiphos with bulky R’ groups like tBu or Cy) improves regioselectivity but not necessarily ee. Focus on optimizing the second olefin insertion step (1,2-insertion in Pd-alkyl bonds), which dictates enantioselectivity .

Q. How can contradictions in reported selectivity values (e.g., SMD = 78% vs. lower values) be resolved?

Discrepancies often stem from ligand choice (e.g., Josiphos vs. Walphos) or reaction conditions (e.g., CO/H₂ ratios). Conduct comparative studies using identical catalysts and replicate protocols from conflicting papers. Perform error analysis (e.g., GC calibration uncertainties, catalyst decomposition rates) and report confidence intervals for selectivity measurements .

Q. What ligand design strategies improve regioselectivity toward this compound?

Q. How should researchers validate the absence of head-to-head regioisomers in catalytic runs?

Use high-sensitivity GC-MS with limits of detection below 0.1 mol%. Spiking experiments with synthesized head-to-head standards confirm resolution. If undetected, state this explicitly and provide chromatographic baselines as evidence .

Methodological Guidelines

- Data Presentation : Tabulate raw data (e.g., GC peak areas, ee calculations) and processed results (SMD values) separately. Use Appendix A for large datasets and main text for critical metrics .

- Statistical Reporting : Include standard deviations for triplicate runs and ANOVA for ligand performance comparisons. Address outliers via Grubbs’ test .

- Ethical Compliance : Adhere to safety protocols for handling Pd catalysts and high-pressure systems. Document waste disposal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.